molecular formula C18H17N3O3 B2424366 Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-90-5

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2424366
CAS No.: 1421583-90-5
M. Wt: 323.352
InChI Key: ZXSXXRMSNLPGQC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyrazine-3-carboxylate serves as an intermediate in the synthesis of novel heterocyclic compounds. It is utilized in condensation reactions with activated carbonyl groups to produce N-fused heterocycles, which are significant in medicinal chemistry due to their pharmacological properties (Ghaedi et al., 2015). Similarly, reactions with amidrazones and activated nitriles lead to the formation of 5-aminopyrazoles, highlighting the compound's versatility in synthesizing diverse heterocyclic structures (Aly et al., 2017).

Fluorescent Materials

The compound is also pivotal in the development of fluorescent materials. A cascade reaction involving Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate and α, β-unsaturated ester leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This opens up applications in the field of optical materials and sensors (Yan et al., 2018).

Condensed Pyrazoles Synthesis

It is used in the synthesis of condensed pyrazoles via Pd-catalysed cross-coupling reactions, demonstrating its utility in creating complex molecular architectures. These synthesized pyrazoles have potential applications in pharmaceuticals and agrochemicals due to their varied biological activities (Arbačiauskienė et al., 2011).

Annelation in Organic Synthesis

The annelation of the 2-aminopyran-4-one ring to condensed thiophenes using this compound highlights its application in creating new heterocyclic systems. This method is significant for synthesizing compounds with potential applications in materials science and pharmaceutical chemistry (Volovenko et al., 1983).

Properties

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-18(23)15-11-19-21-9-8-13(10-16(15)21)20-17(22)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXXRMSNLPGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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